2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
Description
. It is a versatile ester of acrylic acid and is widely used in various industrial applications, including coatings, adhesives, and inks due to its excellent adhesion properties and resistance to weathering.
Properties
IUPAC Name |
2-(2-phenoxyethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-13(14)17-11-9-15-8-10-16-12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNYOIKHNYCFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601338159 | |
| Record name | 2-(2-Phenoxyethoxy)ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61630-25-9 | |
| Record name | 2-(2-Phenoxyethoxy)ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of acrylic acid with 2-phenoxyethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of 2-phenoxyethyl acrylate involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators, forming polymers used in coatings and adhesives.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to acrylic acid and 2-phenoxyethanol.
Addition Reactions: It can participate in addition reactions with other compounds, such as amines, to form amides.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Addition Reactions: Amines and other nucleophiles are used under mild conditions.
Major Products Formed:
Polymers: Used in coatings, adhesives, and inks.
Acrylic Acid: Recovered through hydrolysis.
Amides: Formed through addition reactions with amines.
Scientific Research Applications
Polymer Chemistry
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester serves as a monomer in polymerization reactions. Its reactive propenoic acid moiety allows for the formation of specialized polymers that exhibit desirable mechanical and chemical properties. This application is crucial in the production of coatings, adhesives, and sealants that require high performance and durability .
Drug Delivery Systems
Research indicates that this compound has potential applications in drug delivery systems due to its biocompatibility. The hydrolysis of the ester group releases active propenoic acid, which can participate in various biochemical pathways, making it suitable for developing bio-compatible materials for medical applications .
Pharmaceutical Development
The compound is being studied for its role in the development of new pharmaceuticals. Its unique chemical structure enhances solubility and stability, which are critical factors in drug formulation .
Specialty Chemicals
In the chemical industry, it is utilized as an intermediate in synthesizing various specialty chemicals. Its reactivity allows for the creation of structurally diverse compounds that can be tailored for specific applications .
Case Study 1: Polymer Development
In a study focused on developing high-performance coatings, researchers utilized this compound as a monomer. The resulting polymers demonstrated superior adhesion properties and resistance to environmental factors compared to conventional coatings .
Case Study 2: Drug Formulation
Another research project investigated the use of this compound in formulating a novel drug delivery system. The study highlighted its biocompatibility and ability to enhance drug solubility, leading to improved therapeutic efficacy .
Mechanism of Action
The compound exerts its effects primarily through its ability to polymerize and form strong, durable networks. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups, leading to cross-linked polymer structures. This mechanism provides the material with its adhesive and protective properties.
Comparison with Similar Compounds
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is unique compared to other similar compounds due to its excellent adhesion properties and resistance to weathering. Similar compounds include:
Methyl acrylate: Used in coatings but lacks the same level of durability.
Ethyl acrylate: Commonly used in adhesives but does not provide the same resistance to environmental factors.
Butyl acrylate: Used in paints and coatings but has different mechanical properties.
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Biological Activity
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester, commonly referred to as a methacrylate ester, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including toxicity, pharmacological effects, and applications in various fields such as cosmetics and medicine.
- Chemical Formula : C₁₁H₁₄O₃
- CAS Number : 61630-25-9
- Molecular Weight : 194.23 g/mol
The compound is an ester derived from propenoic acid and phenoxyethanol. It exhibits the ability to undergo hydrolysis under acidic or basic conditions, reverting to propenoic acid and 2-phenoxyethanol.
Toxicity Profile
The toxicity of methacrylate esters, including 2-propenoic acid derivatives, has been evaluated in various studies:
- Acute Toxicity : In animal studies, the compound demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg body weight in Wistar rats . Clinical effects observed included reduced activity and coordination impairment at higher doses.
- Irritation Potential : It is classified as a slight skin and eye irritant but does not exhibit significant systemic health effects upon repeated exposure .
Pharmacological Effects
Recent studies have highlighted the potential pharmacological applications of this compound:
- Antimicrobial Activity : Methacrylate esters have shown varying degrees of antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, indicating potential use in antimicrobial formulations.
- Anticancer Potential : Research into related compounds suggests that methacrylate esters may exhibit anticancer properties. For example, studies on similar structures have reported significant cytotoxic effects on cancer cell lines such as MCF-7 (human breast cancer) with IC50 values indicating effective inhibition of cell proliferation .
Cosmetic Applications
Due to its properties, this compound is utilized in cosmetic formulations:
- Nail Enhancements : It is commonly used in artificial nail products due to its polymerization capabilities when exposed to UV light . This application capitalizes on its ability to form durable films that enhance the aesthetic appeal of nails.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various methacrylate esters against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting their potential as antimicrobial agents in personal care products .
Anticancer Activity Assessment
In a comparative study involving several bioactive compounds isolated from natural sources, methacrylate esters were tested for their cytotoxic effects on MCF-7 cell lines. The study found that specific derivatives showed promising results with dose-dependent inhibition patterns, supporting further exploration into their use as anticancer agents .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg; slight irritant |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer | Significant cytotoxic effects on MCF-7 cells; IC50 values indicate effectiveness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
